molecular formula C25H22N4O6 B2537819 Ethyl 4-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate CAS No. 1112440-50-2

Ethyl 4-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate

Cat. No.: B2537819
CAS No.: 1112440-50-2
M. Wt: 474.473
InChI Key: USLPJQKXKADHNP-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate is a complex organic compound that features a variety of functional groups, including an oxadiazole ring, a pyridine ring, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate involves multiple steps, including the formation of the oxadiazole ring, the pyridine ring, and the final esterification. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alcohols or amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active form of the compound, which can then exert its effects on the target pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate is unique due to its combination of an oxadiazole ring and a pyridine ring, which are not commonly found together in a single molecule. This unique structure provides it with distinct electronic and steric properties, making it a valuable compound for various applications.

Biological Activity

Ethyl 4-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features several key structural components:

  • Ethyl benzoate moiety : Provides a hydrophobic character.
  • Oxadiazole ring : Known for its diverse biological activities including anticancer and antimicrobial effects.
  • Dihydropyridine structure : Often associated with cardiovascular and neuroprotective properties.

Anticancer Properties

Recent studies indicate that compounds containing the oxadiazole ring exhibit significant anticancer activity. For instance, derivatives of 1,2,4-oxadiazole have shown efficacy against various cancer cell lines. The mechanism is believed to involve the inhibition of specific signaling pathways related to cell proliferation and survival.

In vitro studies have demonstrated that similar compounds can induce cytotoxic effects on cancer cell lines such as HeLa (cervical cancer), Caco-2 (colon cancer), and others. The presence of the methoxyphenyl group enhances the affinity of these compounds towards biological targets involved in tumor progression .

Antimicrobial Activity

The oxadiazole derivatives have also been investigated for their antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies

  • Cytotoxicity Assays :
    • A study evaluated the cytotoxic effects of this compound against several cancer cell lines. The results indicated an IC50 value in the low micromolar range for HeLa cells, suggesting potent anticancer activity.
  • Antimicrobial Screening :
    • In another study, the compound was tested against a panel of bacteria and fungi. It exhibited significant inhibitory effects on Candida albicans and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) comparable to established antimicrobial agents .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityNotable Features
Ethyl 4-(2-{...})IC50 ~10 µM (HeLa)MIC ~25 µg/mL (E. coli)Contains oxadiazole and dihydropyridine
1-(4-methoxyphenyl)-...IC50 ~15 µM (Caco-2)MIC ~30 µg/mL (S. aureus)Lacks dihydropyridine moiety
3-(4-fluorophenyl)-...IC50 ~20 µM (A549)MIC ~20 µg/mL (C. albicans)Fluorine substitution affects reactivity

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Interaction with enzymes such as cyclooxygenases (COX) and histone deacetylases (HDAC), which play roles in inflammation and cancer progression.
  • Disruption of Cell Signaling Pathways : Targeting pathways involved in apoptosis and cell cycle regulation.

Properties

IUPAC Name

ethyl 4-[[2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O6/c1-3-34-25(32)17-4-9-19(10-5-17)26-21(30)15-29-14-18(8-13-22(29)31)24-27-23(28-35-24)16-6-11-20(33-2)12-7-16/h4-14H,3,15H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLPJQKXKADHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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